molecular formula C10H13N5O B233291 3-(6-Amino-9h-purin-9-yl)-cyclopentanol CAS No. 142130-73-2

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Cat. No.: B233291
CAS No.: 142130-73-2
M. Wt: 219.24 g/mol
InChI Key: UZNXSBPBWFLVDK-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for MDL-201112 involve the preparation of carbocyclic nucleosides. The specific industrial production methods for this compound are not widely documented, but typically, the synthesis of carbocyclic nucleosides involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired carbocyclic structure .

Chemical Reactions Analysis

MDL-201112 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MDL-201112 may result in the formation of oxidized carbocyclic nucleosides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

MDL-201112 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

MDL-201112 exerts its effects by inhibiting tumor necrosis factor, a cytokine involved in systemic inflammation. The compound binds to tumor necrosis factor receptors, preventing the activation of downstream signaling pathways that lead to inflammation and immune responses. This mechanism of action makes MDL-201112 a promising candidate for treating inflammatory diseases and conditions associated with excessive immune activation .

Comparison with Similar Compounds

MDL-201112 can be compared with other similar compounds, such as:

    Carbodine: Another carbocyclic nucleoside with antiviral properties.

    Adenosine: A purine nucleoside that has various biological functions, including modulation of immune responses.

    Methotrexate: A folate analog that inhibits dihydrofolate reductase and is used to treat inflammatory diseases.

MDL-201112 is unique in its specific inhibition of tumor necrosis factor, which distinguishes it from other compounds with similar structures or functions. Its ability to modulate immune responses and reduce inflammation makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNXSBPBWFLVDK-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931363
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142130-73-2
Record name 3-(6-Amino-9H-purin-9-yl)-cyclopentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142130732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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